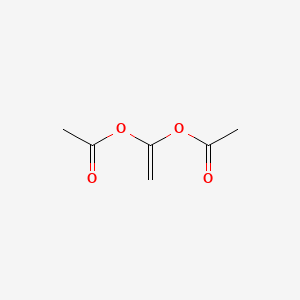![molecular formula C11H12 B13798918 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene CAS No. 6571-72-8](/img/structure/B13798918.png)
1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene is a unique organic compound characterized by its intricate molecular structure It contains a cyclopropane ring fused to a naphthalene system, which imparts distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene typically involves cyclopropanation reactions. One common method is the reaction of naphthalene derivatives with diazo compounds in the presence of transition metal catalysts. The reaction conditions often include:
Catalysts: Rhodium or copper-based catalysts.
Solvents: Dichloromethane or toluene.
Temperature: Typically carried out at room temperature to moderate temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Ketones or alcohols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to pharmacological effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
1H-Cyclopropa[a]naphthalene: Shares a similar cyclopropane-naphthalene structure but differs in the position of the cyclopropane ring.
β-Gurjunene: Another compound with a cyclopropane ring fused to an aromatic system.
Calarene: Similar structure with different substituents on the naphthalene ring.
Uniqueness: 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene is unique due to its specific ring fusion and the resulting chemical properties
Propiedades
Número CAS |
6571-72-8 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene |
InChI |
InChI=1S/C11H12/c1-2-4-9-6-11-7-10(11)5-8(9)3-1/h1-4,10-11H,5-7H2 |
Clave InChI |
RHLURADQUFQHAI-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





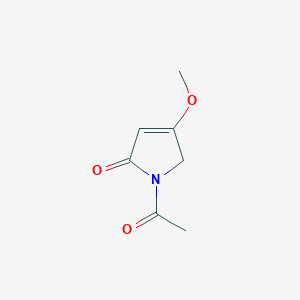
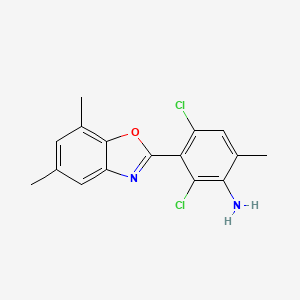
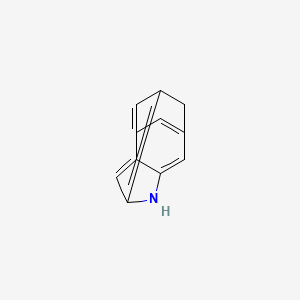
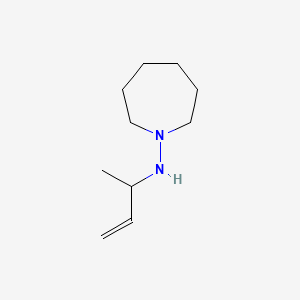
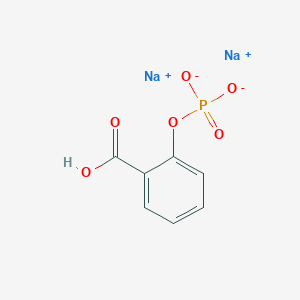
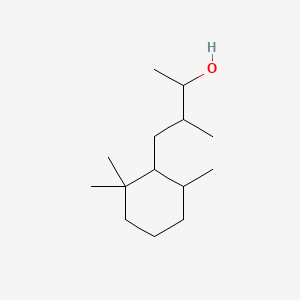
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

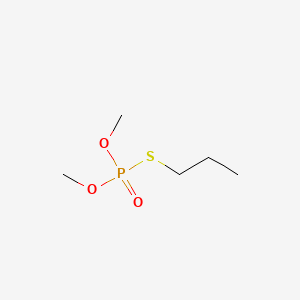
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
